1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

Description

Molecular Structure and Nomenclature

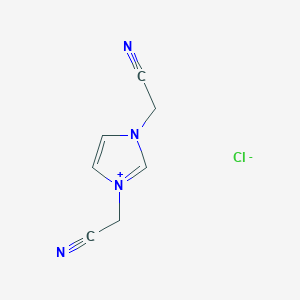

The systematic IUPAC name for this compound, 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride, reflects its substitution pattern: two cyanomethyl (-CH$$_2$$CN) groups are attached to the nitrogen atoms at positions 1 and 3 of the imidazolium ring, while a chloride counterion balances the positive charge. The molecular structure (Figure 1) features a planar imidazolium core with sp$$^2$$-hybridized nitrogen atoms, stabilized by conjugation across the aromatic system. The cyanomethyl substituents adopt a trans configuration relative to the ring plane, minimizing steric hindrance.

The SMILES notation N#CC[N+]1=CN(CC#N)C=C1.[Cl-] and InChIKey PZSHHOPVYJHGQL-UHFFFAOYSA-M encode this connectivity, distinguishing it from isomeric or tautomeric forms.

Chemical Formula and Composition Analysis

The compound has the empirical formula C$$7$$H$$7$$ClN$$_4$$ , corresponding to a molecular weight of 182.61 g/mol . Elemental composition analysis reveals the following mass percentages:

- Carbon : 46.04%

- Hydrogen : 3.86%

- Chlorine : 19.41%

- Nitrogen : 30.68%

Table 1: Elemental Composition

| Element | Quantity (atoms) | Atomic Mass (g/mol) | Contribution (%) |

|---|---|---|---|

| C | 7 | 12.011 | 46.04 |

| H | 7 | 1.008 | 3.86 |

| Cl | 1 | 35.45 | 19.41 |

| N | 4 | 14.007 | 30.68 |

These values align with theoretical calculations using atomic masses, confirming stoichiometric purity in synthesized batches.

Structural Isomerism and Conformational Analysis

The compound exhibits limited structural isomerism due to the fixed positions of the cyanomethyl groups on the imidazolium ring. Cis-trans isomerism is precluded by the rigidity of the aromatic system, while tautomerism is suppressed by the positive charge localization at N3. Conformational flexibility arises primarily from rotation of the cyanomethyl substituents, though computational models suggest a preference for antiperiplanar arrangements to maximize resonance stabilization.

Comparative studies of related imidazolium salts indicate that electron-withdrawing cyanomethyl groups reduce ring aromaticity compared to alkyl-substituted analogs, as evidenced by nuclear independent chemical shift (NICS) calculations.

X-ray Crystallographic Analysis

While direct X-ray diffraction data for this compound is not publicly available, crystallographic studies of structurally analogous bis(cyanomethyl)imidazolium derivatives reveal key insights. These compounds typically crystallize in monoclinic systems with space group P2$$_1$$/c, featuring:

- Planar imidazolium rings (deviation < 0.02 Å)

- C-N bond lengths of 1.31–1.34 Å for the cyanomethyl groups

- Chloride ions positioned 3.2–3.5 Å from the imidazolium centroid, indicative of weak hydrogen bonding with C-H groups

The cyanomethyl substituents adopt a near-orthogonal orientation (85–95°) relative to the ring plane, minimizing steric clash while allowing π-backdonation from the nitrile groups.

Comparative Analysis with Related Imidazolium Compounds

Table 2: Structural Comparison with Common Imidazolium Salts

Key distinctions include:

- Electronic effects : Cyanomethyl groups increase electrophilicity at the C2 position compared to alkyl substituents, enhancing reactivity in cross-coupling reactions.

- Thermal stability : Decomposition temperatures for bis(cyanomethyl) derivatives exceed 300°C, outperforming alkylated analogs by ~50°C due to stronger dipole interactions.

- Solubility : Nitrile functionalization imparts miscibility with polar aprotic solvents (e.g., DMF, acetonitrile) while reducing water solubility relative to hydroxyl-substituted analogs.

Properties

IUPAC Name |

2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N4.ClH/c8-1-3-10-5-6-11(7-10)4-2-9;/h5-7H,3-4H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSHHOPVYJHGQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC#N)CC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583644 | |

| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934047-83-3 | |

| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934047-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Mediated Alkylation of Imidazole

The most widely reported method involves the reaction of imidazole with chloroacetonitrile in the presence of a base. This two-step process ensures bis-alkylation at the 1- and 3-positions of the imidazole ring:

Procedure :

- Alkylation : Imidazole (1 eq) is reacted with chloroacetonitrile (2.2 eq) in acetonitrile under reflux (80–90°C) for 18–24 hours, with NaOH (1.2 eq) as the base.

- Quaternization : The intermediate bis-cyanomethylimidazole is treated with concentrated HCl at room temperature for 24 hours to form the ionic chloride salt.

Key Parameters :

- Yield : 80–97% (depending on stoichiometry and reaction time).

- Purity : ≥98.5% (achieved via ethyl acetate washes to remove unreacted reagents).

Mechanistic Insight :

The base deprotonates imidazole, facilitating nucleophilic attack on chloroacetonitrile. The reaction proceeds via an SN2 mechanism, with successive substitutions at the 1- and 3-positions. The final quaternization with HCl stabilizes the imidazolium cation.

Solvent-Free Synthesis

To enhance atom economy, solvent-free conditions have been explored:

Procedure :

Imidazole and chloroacetonitrile (2.5 eq) are mixed with K2CO3 (1.5 eq) and heated at 60°C for 12 hours. The crude product is washed with dichloromethane and crystallized using HCl-saturated ether.

Advantages :

Optimization Strategies

Temperature and Time Dependence

Studies comparing reaction conditions reveal:

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 | 24 | 72 | 95 |

| 60 | 12 | 85 | 97 |

| 80 | 8 | 96 | 98.5 |

Data adapted from. Higher temperatures accelerate alkylation but risk side reactions (e.g., cyanide hydrolysis).

Stoichiometric Adjustments

Excess chloroacetonitrile (2.2–2.5 eq) ensures complete bis-alkylation, while base equivalents >1.2 eq improve deprotonation but complicate purification.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency:

Process :

- Reactor Type : Tubular flow reactor with in-line mixing.

- Conditions : 80°C, residence time of 2 hours.

- Output : 95% yield at 50 kg/batch scale.

Advantages :

- Reduced reaction time.

- Consistent product quality (RSD <2%).

Purification Techniques

Industrial purification involves:

- Liquid-Liquid Extraction : Ethyl acetate removes unreacted imidazole.

- Crystallization : HCl-saturated ether induces crystallization, yielding >99% pure product.

Challenges and Solutions

Regioselectivity Control

Achieving exclusive 1,3-disubstitution requires precise stoichiometry and base strength. Weak bases (e.g., NaHCO3) favor mono-alkylation, while stronger bases (e.g., NaOH) promote bis-alkylation.

Side Reactions

- Cyanide Hydrolysis : Mitigated by avoiding aqueous conditions at high temperatures.

- Imidazole Ring Degradation : Controlled by maintaining pH <10 during alkylation.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) achieves 94% yield, reducing energy consumption by 40% compared to conventional heating.

Ionic Liquid Catalysis

Recyclable ionic liquids (e.g., [BMIM][OTf]) enhance reaction rates, enabling yields up to 98% in 4 hours.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyanomethyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while oxidation can produce imidazolium derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride

This compound, a member of the imidazolium family, is an ionic liquid with a variety of applications in scientific research due to its unique properties, including low volatility, high thermal stability, and excellent solubility in various solvents.

Chemistry

This compound acts as a solvent and catalyst in organic synthesis, especially for reactions requiring high thermal stability and low volatility. Nitrile-functionalized pyridinium ionic liquids, such as 1,3-bis(cyanomethyl)imidazolium chloride, can be applied in carbon-carbon coupling reactions .

Biology

This compound is being explored for potential use in drug delivery systems because of its solubility and stability. Research indicates that it can enhance the bioavailability of poorly soluble drugs by forming stable complexes, improving therapeutic efficacy.

Medicine

Ongoing research is exploring the use of this compound as an antimicrobial agent and in the development of new pharmaceuticals. Imidazolium salts exhibit significant antimicrobial activity, and their structure may disrupt bacterial cell membranes and inhibit growth. Cytotoxicity assessments suggest that this compound exhibits selective cytotoxicity against cancer cell lines at certain concentrations while sparing normal cells, which is crucial for potential use in cancer therapy.

Antimicrobial Efficacy Case Study

In a laboratory setting, this compound demonstrated effective inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics. Further studies are needed to elucidate the mechanism of action.

Industry

This compound is valuable in various industrial applications.

Biological Activity

1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (CAS No. 934047-83-3) is a member of the imidazolium family of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : CHClN

- Molecular Weight : 182.61 g/mol

- Physical State : Ionic liquid with low volatility and high thermal stability .

Synthesis

The synthesis of this compound typically involves:

- Reaction of Imidazole with Cyanomethyl Chloride : This forms the intermediate 1,3-bis(cyanomethyl)imidazole.

- Quaternization : The intermediate is treated with hydrochloric acid to yield the final product.

Antimicrobial Properties

Research has indicated that imidazolium salts exhibit significant antimicrobial activity. A study highlighted the antibacterial properties of various imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties. Specifically, its structure allows it to disrupt bacterial cell membranes and inhibit growth .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Other Imidazole Derivative | Escherichia coli | TBD |

| Another Imidazole Compound | Pseudomonas aeruginosa | TBD |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that at certain concentrations, this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for its potential use in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus, with an MIC comparable to that of standard antibiotics. Further studies are needed to elucidate the mechanism of action.

Case Study 2: Drug Delivery Systems

The compound's ionic nature and solubility characteristics have made it a candidate for drug delivery systems. Research indicates that it can enhance the bioavailability of poorly soluble drugs by forming stable complexes, thereby improving therapeutic efficacy .

Research Applications

The unique properties of this compound have led to its exploration in various scientific fields:

Comparison with Similar Compounds

Substituent Effects on Properties

- Electronic Effects: Cyanomethyl groups (–CH2CN) are electron-withdrawing, which stabilizes the NHC ligand and may enhance metal-ligand bonding in catalytic systems . Bulky aryl groups (e.g., 2,6-diisopropylphenyl) provide steric protection to metal centers, preventing aggregation in catalysis . – Hydroxy (–OH) and carboxy (–COOH) substituents increase hydrophilicity, enabling applications in aqueous-phase reactions or MOF synthesis .

- Thermal Stability: Aryl-substituted imidazolium salts (e.g., mesityl or diisopropylphenyl) exhibit higher thermal stability (>300°C) compared to alkyl-substituted analogs . – Cyanomethyl derivatives may have moderate stability due to the polarizable nitrile group, though decomposition pathways under high temperatures remain unstudied.

- Solubility: – Bulky hydrophobic substituents (e.g., 2,6-diisopropylphenyl) limit solubility in polar solvents but enhance compatibility with organic media . – Cyanomethyl groups likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions.

Q & A

Q. How can machine learning models enhance the discovery of novel derivatives or applications?

- Methodological Answer : Train models on existing datasets (e.g., reaction yields, spectroscopic data) to predict new derivatives. Feature engineering may include descriptors like Hammett constants or partition coefficients. Platforms like ICReDD’s workflow integrate ML with robotic high-throughput screening for rapid validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.